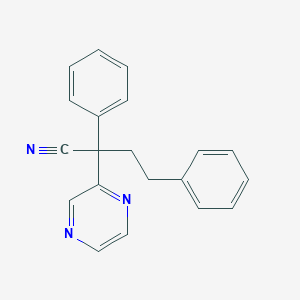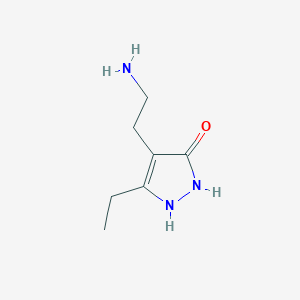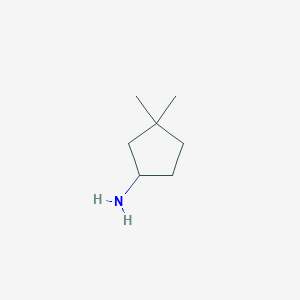
N1-(3-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N1-(3-chloro-2-methylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide typically involves intricate steps that ensure the formation of the desired molecular structure. While direct references to the synthesis of this specific compound are scarce, research on related molecules, such as various imidazole derivatives, offers insights into potential synthetic routes. For instance, compounds have been synthesized through reactions involving corresponding esters, hydrazides, and thiols, indicating the complexity and the meticulous conditions required for the synthesis of such compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate arrangements and bonding patterns, crucial for understanding their chemical behavior and interactions. For example, the structure of N-(5-Chloro-2-hydroxyphenyl)-N′-(3-hydroxypropyl)oxalamide showcases the orientation of chlorohydroxyphenyl rings and their spatial arrangement with the oxalamide unit, which could be indicative of the structural characteristics of our compound of interest (Chang Wang et al., 2016).
Chemical Reactions and Properties
Chemical properties of such compounds are influenced by their molecular structure, with specific functional groups contributing to their reactivity. Imidazole derivatives, for example, engage in a variety of chemical reactions, including hydrogen bonding and π-π interactions, which are crucial for their chemical stability and reactivity (Song Xin-jian et al., 2006).
Physical Properties Analysis
The physical properties of compounds like this compound can be deduced from similar molecules, focusing on aspects such as solubility, melting point, and crystal structure. For example, the crystal structure analysis of related compounds provides insights into their solid-state configurations, which is fundamental for understanding their physical properties and potential applications (P. Sharma et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of imidazole and thiazole compounds, highlighting their potential in medicinal chemistry and material science. For instance, Küçükgüzel et al. (2013) synthesized a series of novel compounds by reacting alkyl/aryl isothiocyanates with celecoxib, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities (Küçükgüzel et al., 2013). Gomha et al. (2016) explored the synthesis of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines (Gomha et al., 2016).
Biological Activities
Tomorowicz et al. (2020) reported on novel benzenesulfonamides with significant cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Tomorowicz et al., 2020). The synthesis and evaluation of 1H-imidazoles as estrogen receptor ligands and inhibitors of the cyclooxygenase enzyme suggest potential applications in cancer treatment and anti-inflammatory therapies (Wiglenda et al., 2005).
Catalysis and Chemical Reactions
Dubey et al. (2017) investigated trinuclear palladium(ii) complexes with chalcogenated N-heterocyclic carbenes, demonstrating their efficacy as catalysts in selective nitrile-primary amide interconversion and Sonogashira coupling, relevant for organic synthesis and pharmaceutical manufacturing (Dubey et al., 2017).
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-13-15(21)8-5-9-16(13)24-19(27)18(26)22-10-11-28-20-23-12-17(25-20)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,22,26)(H,23,25)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOBVSVVSTZXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2496681.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2496683.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)




![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetonitrile](/img/structure/B2496699.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)

![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)